7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
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Overview
Description
7-Oxa-2-azaspiro[35]nonane-2-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate amines with epoxides under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
Comparison: Compared to these similar compounds, 7-oxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its carboxamide functional group, which can enhance its binding affinity and specificity for certain biological targets. This functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
1878621-28-3 |
---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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